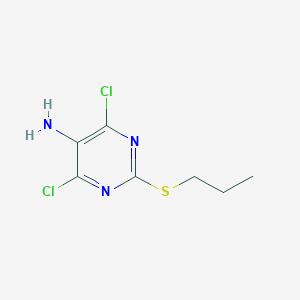

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJLJBFJNXMANZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465838 | |

| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-15-9 | |

| Record name | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY0S1U6LEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine IUPAC name and structure

An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and established synthesis protocols. Furthermore, it contextualizes its significance in drug development through a depiction of the P2Y12 receptor signaling pathway, where its end-product, Ticagrelor, acts.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4,6-dichloro-2-(propylsulfanyl)pyrimidin-5-amine [1][2].

Structure:

The chemical structure is represented by the following SMILES notation: CCCSc1nc(Cl)c(N)c(Cl)n1[2][3][4].

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3][5][6] |

| Molecular Weight | 238.14 g/mol | [1][2][5][7][8] |

| Appearance | White to off-white crystalline powder; Light pink to dark brown liquid or semi-solid | [9][10][11][12] |

| Melting Point | 118-122°C | [9] |

| Boiling Point | 334.1 ± 37.0 °C (Predicted) | [7][12] |

| Density | 1.44 g/cm³ | [7][11][12] |

| Water Solubility | 100 mg/L at 22°C | [7][11][12] |

| pKa | -3.46 ± 0.12 (Predicted) | [7][10][11][12] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry, Room Temperature | [7][8][9][10][11][12] |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Ticagrelor[7][11][12]. Ticagrelor is an antiplatelet agent that functions as a reversible P2Y12 receptor antagonist[7][11][12]. It is used to prevent platelets from aggregating and forming blood clots, which can lead to cardiovascular events such as heart attacks or strokes[7][12].

Role in the P2Y12 Signaling Pathway

The end-product synthesized from this compound, Ticagrelor, plays a significant role in inhibiting platelet activation. The diagram below illustrates the P2Y12 signaling pathway and the inhibitory action of Ticagrelor.

Caption: Inhibition of the P2Y12 receptor by Ticagrelor, preventing platelet activation.

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are two common methods.

Synthesis via Reduction of a Nitro Intermediate

This method involves the reduction of a nitropyrimidine precursor.

Caption: Workflow for the synthesis via catalytic reduction.

Protocol:

-

Dissolution: 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine is dissolved in a suitable solvent such as tert-Butyl methyl ether in a stainless steel autoclave.[11][12]

-

Catalyst Addition: A catalyst, such as a palladium-based catalyst, is introduced into the reaction vessel.[10]

-

Reduction: The reduction of the nitro group to an amine is carried out using hydrogen gas under pressure or iron in an acidic medium.[10]

-

Reaction Conditions: The reaction is typically performed at an elevated temperature (e.g., 65°C) and pressure (e.g., 10 bar).[12]

-

Isolation: Upon completion of the reaction, the final product, this compound, is isolated and purified.

Synthesis via Condensation and Chlorination

This alternative route involves the construction of the pyrimidine ring followed by chlorination.

Caption: Workflow for synthesis via condensation, chlorination, and substitution.

Protocol:

-

Condensation: A condensation reaction is carried out between a substituted aminomalonic acid diethyl ester and urea to form 2,4,6-trihydroxy-5-substituted aminopyrimidine.[13]

-

Chlorination: The resulting trihydroxy-pyrimidine is then subjected to a chlorination reaction, typically using phosphorus oxychloride (POCl₃), to yield 2,4,6-trichloro-5-aminopyrimidine.[13]

-

Thiol Reaction: Finally, a reaction between 2,4,6-trichloro-5-aminopyrimidine and propanethiol is performed to introduce the propylthio group, yielding the desired product, this compound.[13]

Safety and Handling

Based on available data, this compound is harmful if swallowed and may cause skin and serious eye irritation.[1] It may also have long-lasting harmful effects on aquatic life.[1] Appropriate personal protective equipment should be worn when handling this compound, and it should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]

References

- 1. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS Number 145783-15-9 [klivon.com]

- 3. CAS 145783-15-9: 4,6-Dichloro-2-(propylthio)pyrimidin-5-am… [cymitquimica.com]

- 4. This compound | CAS 145783-15-9 | LGC Standards [lgcstandards.com]

- 5. legendpharm.com [legendpharm.com]

- 6. echemi.com [echemi.com]

- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 12. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]

- 13. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. This compound is a critical intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent.

Core Compound Properties

This compound is a substituted pyrimidine with the molecular formula C₇H₉Cl₂N₃S.[1][2][3] Its structure features a pyrimidine ring system with two chlorine atoms, a propylthio group, and an amine group, which are key functionalities for its subsequent chemical transformations in pharmaceutical synthesis.[4]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145783-15-9 | [1][2][5] |

| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3] |

| Molecular Weight | 238.14 g/mol | [5][6][7] |

| Appearance | White to off-white or light yellow to amber crystalline powder | [1][8] |

| Melting Point | 118-122 °C | [8] |

| Boiling Point (Predicted) | 334.1 ± 37.0 °C | [5][7] |

| Solubility | Soluble in DMSO, dichloromethane, and methanol. Sparingly soluble in water. | [5][7][8] |

| Storage Conditions | Keep in a dark place, sealed in dry conditions at room temperature or between 2-8°C. | [1][5][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. Several synthetic routes have been reported, primarily in the context of Ticagrelor's process development. Below are detailed experimental protocols for a common synthetic pathway.

Synthesis Workflow Diagram```dot

Caption: Mechanism of action of Ticagrelor via P2Y12 receptor inhibition.

This guide provides essential technical information for professionals working with this compound. The data and protocols herein are intended to support research, development, and manufacturing activities in the pharmaceutical industry.

References

- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 2. brilintahcp.com [brilintahcp.com]

- 3. researchgate.net [researchgate.net]

- 4. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]

- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

In-Depth Technical Guide: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety data for 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, identified by CAS number 145783-15-9. This compound is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2][3] While primarily recognized for its role as a synthetic precursor, this document compiles available data to support research and development activities involving this molecule.

Chemical Information and Physical Properties

This compound is a substituted pyrimidine with two chlorine atoms, a propylthio group, and an amine group attached to the heterocyclic ring.[4] These functional groups contribute to its reactivity and utility as a building block in organic synthesis.[4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 145783-15-9 | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Amino-4,6-dichloro-2-(propylthio)pyrimidine, Ticagrelor Intermediate 3 | [1] |

| Molecular Formula | C₇H₉Cl₂N₃S | [5] |

| Molecular Weight | 238.14 g/mol | [5] |

| Appearance | Light pink to dark brown solid or semi-solid | [1] |

| Melting Point | 29-33°C | [6] |

| Boiling Point (Predicted) | 334.1 ± 37.0 °C | [2] |

| Density (Predicted) | 1.44 g/cm³ | [2] |

| Solubility | Soluble in methanol. Water solubility: 100 mg/L at 22°C. | [2][7] |

| InChI | InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | [8] |

| SMILES | CCCSC1=NC(Cl)=C(N)C(Cl)=N1 | [9] |

Synthesis and Experimental Protocols

The primary utility of this compound is as a crucial intermediate in the synthesis of Ticagrelor.[1] Several synthetic routes have been reported, with a common strategy involving the reduction of a nitro-substituted precursor.

Synthesis via Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

A prevalent method for the preparation of this compound involves the reduction of its nitro analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Experimental Protocol:

-

Reaction Setup: A 1 L stainless steel autoclave equipped with a temperature-controlled jacket, a stirrer, an internal temperature sensor, and a dip pipe is charged with tert-Butyl methyl ether (370 g).[1]

-

Addition of Reactant: 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol) is added to the autoclave and dissolved with stirring.[1]

-

Catalyst Introduction: A suspension of a suitable catalyst (e.g., a platinum-based catalyst) is prepared and transferred into the autoclave.[1][5]

-

Hydrogenation: The autoclave is sealed and purged with nitrogen. The stirring rate is increased, and hydrogen gas is introduced via the dip pipe at a constant flow rate (up to 10 bar). The reaction temperature is gradually increased to 65°C.[1][5]

-

Reaction Monitoring and Work-up: The progress of the exothermic reaction is monitored by hydrogen uptake. Upon completion (typically after about 4 hours), stirring is continued for an additional 3 hours at 65°C. The reactor is then cooled, the hydrogen pressure is released, and the system is purged with nitrogen.[1][5]

-

Isolation of Product: The catalyst is removed by filtration. The organic phases are combined, and the water layer is separated. The solvent is removed under reduced pressure to yield this compound.[1]

Logical Flow of Synthesis:

Biological Context: Role in Ticagrelor Synthesis and Mechanism of Action

While there is no publicly available data on the direct biological activity of this compound, its significance lies in its role as a key building block for Ticagrelor.[1] Ticagrelor is a potent and selective antagonist of the P2Y12 receptor, which is a key receptor involved in platelet activation and aggregation.[10][11] By reversibly binding to the P2Y12 receptor, Ticagrelor prevents ADP-mediated platelet activation and subsequent thrombus formation.[11]

Ticagrelor Synthesis Workflow:

Safety and Handling Information

Based on available safety data sheets, this compound is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[5]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements | Source(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | P264, P280, P302+P352, P332+P313, P362+P364 | [5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | P264, P280, P305+P351+P338, P337+P313 | [5] |

First Aid Measures:

-

Inhalation: Remove to fresh air. Seek medical attention if you feel unwell.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

-

Ingestion: Rinse mouth. Seek medical attention.[5]

Storage and Stability:

The compound is stable under normal conditions.[6] It should be stored in a well-ventilated place, and the container should be kept tightly closed.[7]

Conclusion

This compound is a well-characterized chemical intermediate with a primary and critical role in the synthesis of the pharmaceutical agent Ticagrelor. While information on its intrinsic biological activity is not publicly available, its chemical properties, synthetic routes, and safety profile are documented. This guide provides essential information for researchers and professionals working with this compound, emphasizing safe handling and its application in medicinal chemistry and drug development.

References

- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 2. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine/145783-15-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Page loading... [guidechem.com]

- 10. 4, 6-Dichloro-2- (propylthio) Pyrimidin-5-Amine CAS No. 145783-15-9 [hsppharma.com]

- 11. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine molecular weight and formula

An In-depth Technical Guide to 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₉Cl₂N₃S | [1][2][3][4][5][6] |

| Molecular Weight | 238.14 g/mol | [3][4][5][6][7] |

| Exact Mass | 238.13746 g/mol | [1][2] |

| CAS Number | 145783-15-9 | [1][2][5] |

| Appearance | Light pink to dark brown liquid or semi-solid | [1] |

| Boiling Point | 334.05 °C at 760 mmHg | [1] |

| Flash Point | 155.828 °C | [1] |

| Density | 1.44 g/cm³ | [1] |

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the synthesis of Ticagrelor and other reversible P2Y12 receptor antagonists.[1] Several synthetic routes have been developed, often detailed in patent literature, focusing on cost-effectiveness and suitability for industrial production.

General Synthesis Workflow

A common synthetic pathway involves a multi-step process starting from simpler precursors. The diagram below illustrates a generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

While specific, detailed experimental protocols are proprietary and found within patent literature, a general outline of the key steps is provided below.

Step 1: Condensation Reaction

-

Objective: To form the pyrimidine ring structure.

-

Methodology: A substituted aminomalonic acid diethyl ester is reacted with urea in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux for several hours.[7] Following the reaction, the product, a 2,4,6-trihydroxy-5-substituted aminopyrimidine, is isolated.[7]

Step 2: Chlorination

-

Objective: To replace the hydroxyl groups on the pyrimidine ring with chlorine atoms.

-

Methodology: The 2,4,6-trihydroxy-5-substituted aminopyrimidine intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] The reaction is often carried out in a solvent such as toluene and may require heating.[7] The resulting product is 2,4,6-trichloro-5-aminopyrimidine.

Step 3: Thioether Formation

-

Objective: To introduce the propylthio group at the 2-position of the pyrimidine ring.

-

Methodology: 2,4,6-trichloro-5-aminopyrimidine is reacted with propanethiol in the presence of a base.[7] The reaction selectively substitutes one of the chlorine atoms with the propylthio group to yield the final product, this compound.

It is important to note that various modifications to this general scheme exist, including different starting materials and reagents, to optimize yield, purity, and cost-effectiveness for industrial-scale production.[3][4][8]

References

- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 5. This compound | CAS Number 145783-15-9 [klivon.com]

- 6. This compound | CAS 145783-15-9 | LGC Standards [lgcstandards.com]

- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Key Intermediate in Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a crucial intermediate in the synthesis of various pharmaceutical compounds, notably the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data

The structural confirmation of this compound (Molecular Formula: C₇H₉Cl₂N₃S, Molecular Weight: 238.14 g/mol ) is supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR and predicted ¹³C-NMR data provide a detailed map of the molecule's hydrogen and carbon framework.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 | s | 2H | NH₂ |

| 2.97 | t, J=6.8 Hz | 2H | S-CH₂-CH₂-CH₃ |

| 1.63 | sext, J=6.8, 7.6 Hz | 2H | S-CH₂-CH₂-CH₃ |

| 0.94 | t, J=7.6 Hz | 3H | S-CH₂-CH₂-CH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C-S |

| 155.0 | C-Cl |

| 142.0 | C-N |

| 118.0 | C-Cl |

| 33.0 | S-CH₂ |

| 22.0 | S-CH₂-CH₂ |

| 13.0 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been utilized for the detection of this compound, with a characteristic quantified ion pair.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z (Mass-to-Charge Ratio) | Note |

| LC-MS/MS | ESI+ | 240.1 → 197.8 | Quantified ion pair |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is commonly synthesized via the reduction of its nitro precursor, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[1]

Procedure:

-

In a suitable reaction vessel, dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in a solvent such as methanol.

-

Add a reducing agent, for example, iron powder in the presence of an acid like acetic acid.

-

The reaction mixture is stirred at a controlled temperature until the reduction of the nitro group is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering the catalyst and removing the solvent.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent, to yield this compound.

NMR Spectroscopy Protocol

Sample Preparation:

A small quantity of the purified compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to an NMR tube.

Data Acquisition:

¹H and ¹³C-NMR spectra are recorded on a 400 MHz NMR spectrometer. Standard pulse sequences are used for data acquisition. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry Protocol

Sample Preparation:

The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.

Data Acquisition:

LC-MS/MS analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to monitor the specific mass transition of m/z 240.1 → 197.8.

Synthesis Workflow

The synthesis of this compound from its nitro precursor is a key step in the production of more complex molecules. The logical flow of this process is depicted below.

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide on the Solubility Profile of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2][3] Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation processes in pharmaceutical development.

Physicochemical Properties

This compound is a light pink to dark brown liquid or semi-solid.[1] It may also present as a white to off-white crystalline powder.[4]

Molecular Formula: C₇H₉Cl₂N₃S[1][5]

Molecular Weight: 238.14 g/mol [1][5]

Solubility Profile

The solubility of this compound has been determined in various organic solvents and water. This information is critical for selecting appropriate solvents for reaction, extraction, and purification processes.

Table 1: Solubility Data for this compound

| Solvent | Solubility | Temperature (°C) |

| Methanol | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Dichloromethane | Soluble | Not Specified |

| Ethyl Acetate | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Water | 100 mg/L | 22 |

Data sourced from multiple chemical suppliers and databases.[1][6][7][8]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility in each solvent are not extensively published in peer-reviewed literature, a general methodology for solubility determination can be outlined. A common approach is the isothermal shake-flask method.

General Shake-Flask Method for Solubility Determination:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Logical Workflow: Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of Ticagrelor.[9][10] The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

Applications in Drug Development

This compound is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] The purity and quality of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).[2] A thorough understanding of its solubility is essential for developing robust and scalable manufacturing processes, including reaction work-ups, crystallizations, and purifications.[4]

References

- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:145783-15-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 4,6-dichloro-2-propylthiopyrimidine-5-amine CAS#: 145783-15-9 [m.chemicalbook.com]

- 8. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 9. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

Key intermediates in the synthesis of reversible P2Y12 receptor antagonists

An In-depth Technical Guide to Key Intermediates in the Synthesis of Reversible P2Y12 Receptor Antagonists

Introduction

The P2Y12 receptor, a G-protein-coupled receptor (GPCR) predominantly found on the surface of platelets, plays a pivotal role in thrombosis and hemostasis.[1][2] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][3] Consequently, antagonism of this receptor is a cornerstone of antiplatelet therapy for the prevention of thrombotic events in patients with acute coronary syndromes (ACS).[2][4]

Initially dominated by irreversible antagonists like clopidogrel, the therapeutic landscape has evolved with the development of reversible P2Y12 inhibitors, such as Ticagrelor and Cangrelor.[4][5][6] These agents offer distinct pharmacokinetic and pharmacodynamic profiles, including a more rapid onset and offset of action, which can be advantageous in clinical scenarios requiring rapid restoration of platelet function.[5][7] This technical guide provides an in-depth exploration of the key chemical intermediates and synthetic strategies employed in the manufacture of these critical reversible P2Y12 receptor antagonists, with a primary focus on the orally active agent, Ticagrelor.

P2Y12 Receptor Signaling Pathway

The activation of the P2Y12 receptor by ADP sets off a complex intracellular signaling cascade. The receptor is coupled to the Gαi subunit of a heterotrimeric G-protein.[3][8] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine 3',5'-monophosphate (cAMP).[1][8] Lower cAMP levels result in the dephosphorylation of key cytoskeletal proteins like the vasodilator-stimulated phosphoprotein (VASP).[8]

Simultaneously, the Gβγ subunit complex activates phosphoinositide 3-kinase (PI3K), leading to the stimulation of Akt and other downstream effectors.[3][8] These signaling events culminate in an increase in cytosolic Ca²⁺ levels, granule secretion, and a conformational change in the glycoprotein (GP) IIb/IIIa receptor, ultimately promoting platelet aggregation.[8]

Synthetic Strategies for Ticagrelor (AZD6140)

The synthesis of Ticagrelor, a cyclopentyl-triazolopyrimidine, is a complex process that involves the convergence of several key chiral intermediates.[5][9] The molecular structure contains six stereogenic centers, making stereochemical control paramount throughout the synthesis.[10] The principal strategy involves the preparation of three main building blocks: a functionalized triazolopyrimidine core, a chiral cyclopentane side chain, and a chiral cyclopropylamine moiety.

Key Intermediate 1: The Triazolopyrimidine Core

The[1][3][8]triazolo[4,5-d]pyrimidine scaffold is central to the structure of Ticagrelor.[10][11] Its synthesis typically begins with substituted pyrimidine precursors, such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. This intermediate undergoes a series of reactions including reduction of the nitro group, substitution with an amino group, and subsequent diazotization to form the triazole ring.[11][12]

Experimental Protocol: Synthesis of 2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][8]dioxol-4-yl)}oxy]-1-ethanol (Intermediate 15) [12]

-

To a stirred solution of 4,6-dichloro-5-amino-2-(propylthio)pyrimidine (1.0 kg, 4.19 mol) in ethylene glycol (5.0 L), add the chiral cyclopentane intermediate (1.69 kg, 4.61 mol).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (50.0 g) followed by N,N-Diisopropylethylamine (DIPEA) (2.43 kg, 18.85 mol) at 25–30 °C.

-

Slowly raise the reaction temperature to 120–125 °C and maintain for 4–5 hours, monitoring completion by HPLC.

-

Cool the reaction mass to 25–30 °C and dilute with water (20 L).

-

Adjust the pH to 4–5 with aqueous hydrochloric acid and extract the product with ethyl acetate (15 L).

-

Separate the ethyl acetate layer, wash with water (10 L) and 15% (w/v) sodium chloride solution (10 L).

-

Concentrate the ethyl acetate layer under reduced pressure to yield a thick syrup (1.6 kg).

-

Dissolve the syrup in ethyl acetate (1 L), heat to 50 °C, and add n-heptane (20 L) at 50 °C. Maintain for 30 minutes to precipitate the product.

-

Cool the slurry to 25-30 °C, filter the product, wash with n-heptane (5 L), and dry under vacuum at 50–55 °C to yield the title compound.

| Parameter | Value | Reference |

| Starting Material | 4,6-dichloro-5-amino-2-(propylthio)pyrimidine | [12] |

| Key Reagents | Chiral cyclopentane intermediate, DBU, DIPEA | [12] |

| Solvent | Ethylene Glycol | [12] |

| Temperature | 120–125 °C | [12] |

| Reaction Time | 4–5 hours | [12] |

Key Intermediate 2: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA)

The (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (CPA) moiety is crucial for the binding affinity and selectivity of Ticagrelor.[13][14] Multiple synthetic routes to this chiral amine have been reported, often starting from 1,2-difluorobenzene or a substituted cinnamic acid.[13][14] A common challenge is the stereoselective formation of the cyclopropane ring and the subsequent introduction of the amine group with the correct stereochemistry. Methods often involve diastereoselective cyclopropanation followed by a Curtius rearrangement or a Hofmann rearrangement to install the amine functionality.[13][14][15]

Experimental Protocol: Preparation of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride salt [16]

-

To a solution of a suitable N-protected CPA precursor (e.g., tert-butyl ((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)carbamate) (0.30 g, 1.12 mmol) in methanol (10 mL), add 4 mL of 37% HCl.

-

Stir the resulting reaction mixture at 25 °C for 2 hours.

-

Partially evaporate the methanol under reduced pressure.

-

Add water (10 mL) to the residue, which should induce precipitation of the product.

-

Filter the white precipitate, wash with water (5 mL), and dry to afford the title compound as the HCl salt.

| Parameter | Value | Reference |

| Starting Material | N-Boc-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | [16] |

| Reagents | 37% Hydrochloric Acid | [16] |

| Solvent | Methanol | [16] |

| Temperature | 25 °C | [16] |

| Reaction Time | 2 hours | [16] |

| Yield | 0.18 g (76%) | [16] |

Key Intermediate 3: Chiral Cyclopentane Moiety

The substituted cyclopentane ring provides the scaffold for attaching the hydroxyethoxy side chain and linking to the triazolopyrimidine core.[10][17] The synthesis of this intermediate, 2-[(3aR,4S,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxolane-4-yl]oxy]ethanol, requires precise control of four stereocenters.[17] Synthetic strategies often employ starting materials like (1R,4S)-4-(benzyloxy)-2-alkenyl cyclopentanecarboxylic acid and involve steps such as amidation, olefin oxidation, cyclization, and Hofmann reaction, along with the use of protecting groups for the diol functionality.[17]

Synthesis of Other Reversible P2Y12 Antagonists

Cangrelor

Cangrelor is an intravenous antiplatelet agent and a synthetic analogue of adenosine triphosphate (ATP).[18][19] Its synthesis involves the modification of a purine core. A key intermediate is (2R, 3S, 4R, 5R)-2-hydroxymethyl-5-(6-((2-methylthioethyl) amino)-2-(3,3,3-trifluoro propyl sulfur generation)-9H-purine-9-base) oxolane-3,4-glycol.[20] Synthetic methods often start from thioadenosine, which is subjected to diazotization and halogenation, followed by reaction with 2-(methylthio)ethylamine and subsequent hydrolysis to yield the key intermediate.[20]

Conclusion

The synthesis of reversible P2Y12 receptor antagonists like Ticagrelor is a testament to the advancements in modern synthetic organic chemistry. The successful construction of these complex molecules relies on the efficient and stereocontrolled synthesis of key intermediates, including the triazolopyrimidine core, the chiral cyclopropylamine side chain, and the functionalized cyclopentane ring. The development of robust and scalable routes to these intermediates is critical for the commercial viability and accessibility of these life-saving therapeutics. Continuous innovation in synthetic methodology, including the exploration of biocatalytic routes, promises to further refine these processes, making them more efficient and environmentally sustainable.[21]

References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Efficacy and safety of ticagrelor: a reversible P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 15. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]

- 16. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 17. CN105481823B - Synthesis method of ticagrelor intermediate - Google Patents [patents.google.com]

- 18. US9700575B2 - Pharmaceutical formulations comprising high purity cangrelor and methods for preparing and using the same - Google Patents [patents.google.com]

- 19. veeprho.com [veeprho.com]

- 20. CN105949258A - Synthesis method of cangrelor intermediate - Google Patents [patents.google.com]

- 21. Development of new biocatalytic routes to pharmaceutical intermediates : a case study on Ticagrelor | Semantic Scholar [semanticscholar.org]

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the discovery and historical development of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, a pivotal intermediate in the synthesis of the antiplatelet drug Ticagrelor. From its initial emergence in agrochemical research to its crucial role in modern medicine, this document provides a comprehensive technical overview, including detailed experimental protocols, quantitative data, and visual representations of its synthetic pathways.

Introduction: From Herbicides to Heart Health

Initially synthesized in the early 1980s, this compound was first explored as an intermediate for sulfonamide herbicides.[1] Its journey from agriculture to pharmacology underscores the often-unforeseen potential of chemical compounds. The key to its modern significance lies in its role as a precursor to Ticagrelor, a P2Y12 receptor antagonist that plays a critical role in preventing thrombotic events. This guide traces the evolution of its synthesis, highlighting the chemical ingenuity that transformed an agrochemical building block into a cornerstone of cardiovascular therapy.

The Primary Synthetic Pathway: A Multi-Step Transformation

The most prominently documented synthesis of this compound, particularly in the context of Ticagrelor's development, commences with the readily available starting material, 4,6-dihydroxy-2-mercaptopyrimidine (also known as 2-thiobarbituric acid). The overall transformation involves four key steps: S-propylation, nitration, chlorination, and nitro group reduction.

Caption: Primary synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the primary synthetic pathway, collated from various patented processes.

This initial step involves the alkylation of the sulfur atom in 4,6-dihydroxy-2-mercaptopyrimidine with a propyl group.

Protocol:

-

To a stirred suspension of 4,6-dihydroxy-2-mercaptopyrimidine in water, add a solution of sodium hydroxide.

-

Introduce methanol and then add 1-bromopropane or propyl iodide.[2][3]

-

Maintain the reaction temperature at 30-40°C for 11-30 hours.[4]

-

After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.[4]

-

Filter the solid, wash with water and ethanol, and dry to yield 4,6-dihydroxy-2-(propylthio)pyrimidine.[5]

| Parameter | Value | Reference |

| Starting Material | 4,6-dihydroxy-2-mercaptopyrimidine | [2][3] |

| Reagents | Sodium hydroxide, 1-bromopropane/propyl iodide, Methanol, Water, Hydrochloric acid | [2][3][4] |

| Temperature | 30-40°C | [4] |

| Reaction Time | 11-30 hours | [4] |

| pH for Precipitation | 2-3 | [4] |

The pyrimidine ring is subsequently nitrated at the 5-position.

Protocol:

-

To a mixture of glacial acetic acid and fuming nitric acid, add 4,6-dihydroxy-2-(propylthio)pyrimidine in portions while maintaining a low temperature.

-

Allow the reaction to proceed for a specified time.

-

Pour the reaction mixture into water to precipitate the nitrated product.

-

Filter, wash with water, and dry to obtain 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine.

| Parameter | Value | Reference |

| Starting Material | 4,6-dihydroxy-2-(propylthio)pyrimidine | [2] |

| Reagents | Fuming nitric acid, Glacial acetic acid | [2] |

| Quenching | Addition to water | [2] |

The hydroxyl groups at the 4 and 6 positions are replaced with chlorine atoms.

Protocol:

-

To a solution of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine in a suitable solvent such as dichloromethane or toluene, add a chlorinating agent like phosphorus oxychloride.[6][7]

-

A base, such as pyridine or N,N-diisopropylethylamine, can be added.[6][7]

-

Heat the mixture to reflux (around 110-115°C) for approximately 4 hours.[6]

-

After cooling, quench the reaction by slowly adding the mixture to ice water.[6][7]

-

Extract the product with an organic solvent (e.g., toluene or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.[6][7]

-

Concentrate the organic phase to yield 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[6]

| Parameter | Value | Reference |

| Starting Material | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | [6] |

| Reagents | Phosphorus oxychloride, Pyridine or N,N-diisopropylethylamine | [6][7] |

| Solvent | Dichloromethane or Toluene | [6][7] |

| Temperature | 110-115°C (Reflux) | [6] |

| Reaction Time | ~4 hours | [6] |

The final step is the reduction of the nitro group to an amine. Several methods have been reported for this transformation.

Caption: Alternative methods for the reduction of the nitro group.

Protocol A: Catalytic Hydrogenation

-

Dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in a suitable solvent like tert-butyl methyl ether in a stainless steel autoclave.[8]

-

Add a palladium on carbon (Pd/C) catalyst.[8]

-

Pressurize the autoclave with hydrogen gas (up to 10 bar) and heat to approximately 65°C.[8]

-

Monitor the reaction by hydrogen uptake. After completion (around 4 hours), continue stirring for an additional 3 hours.[8]

-

Cool the reactor, release the hydrogen pressure, and filter off the catalyst.[8]

-

Wash the catalyst with the solvent, combine the organic phases, and separate from any aqueous layer to obtain the product solution.[8]

Protocol B: Reduction with Iron Powder

-

Add iron powder to an organic solvent mixture, such as glacial acetic acid and methanol.[2]

-

Add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in portions while stirring.

-

Heat the reaction mixture to 60-65°C for about 2 hours.[2]

-

Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and water, separate the organic layer, and evaporate to obtain an oily product.

-

Crystallize the product from a suitable solvent like petroleum ether.[2]

Protocol C: Reduction with Sodium Dithionite

-

In a mixed solvent of water and an organic solvent (e.g., tetrahydrofuran), react 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium dithionite.[9]

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron Powder | Method C: Sodium Dithionite |

| Reducing Agent | Hydrogen gas with Pd/C catalyst | Iron powder | Sodium dithionite |

| Solvent | tert-Butyl methyl ether | Glacial acetic acid and methanol | Water and Tetrahydrofuran |

| Temperature | ~65°C | 60-65°C | - |

| Pressure | Up to 10 bar | Atmospheric | Atmospheric |

| Reaction Time | ~7 hours | ~2 hours | - |

Characterization Data

The structural confirmation of this compound is crucial for its use in pharmaceutical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₉Cl₂N₃S | [10] |

| Molecular Weight | 238.14 g/mol | [10] |

| CAS Number | 145783-15-9 | [1] |

| Appearance | White to off-white crystalline powder or light pink to dark brown liquid/semi-solid | [1][8] |

| ¹H NMR (Predicted) | (DMSO-d6, 400 MHz, ppm): δ 5.85 (s, 2H, NH₂), 2.97 (t, J=6.8 Hz, 2H, SCH₂), 1.63 (sex, J=6.8, 7.6 Hz, 2H, CH₂), 0.94 (t, J=7.6 Hz, 3H, CH₃) | [11] |

Conclusion: A Molecule of Evolving Importance

The history of this compound is a compelling narrative of chemical evolution. Its journey from an agrochemical intermediate to a key building block in the synthesis of the life-saving drug Ticagrelor highlights the dynamic nature of chemical research and development. The synthetic pathways detailed in this guide, refined over time for efficiency and scalability, are a testament to the advancements in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the history and synthesis of such pivotal intermediates is invaluable for the innovation of future pharmaceuticals.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 3. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 4. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]

- 5. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 9. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 10. This compound | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, CAS No. 145783-15-9 - iChemical [ichemical.com]

Methodological & Application

Synthesis protocol for 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine from 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine

Application Note: This document provides detailed protocols for the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the preparation of Ticagrelor and other reversible P2Y12 receptor antagonists.[1][2] The described methods focus on the reduction of the nitro group of the starting material, 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine. The protocols are intended for researchers, scientists, and professionals in drug development.

Chemical Reaction:

Quantitative Data Summary:

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron Powder Reduction | Method 3: Sodium Dithionite Reduction |

| Starting Material | 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine (94.5 g, 0.35 mol)[2] | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (Compound 11) |

| Reducing Agent | Hydrogen gas (pmax=10 bar) with Pt/V/C catalyst[2][3] | Iron powder[4] | Sodium dithionite[3] |

| Solvent | tert-Butyl methyl ether (370 g)[2] | Organic solvent (e.g., glacial acetic acid and methanol mixture)[4] | Mixed solvent of water and an organic solvent (e.g., tetrahydrofuran)[3] |

| Temperature | 20°C to 65°C[2] | 60-65°C[4] | Mild conditions[3] |

| Reaction Time | Approximately 4 hours for hydrogen uptake, followed by 3 hours of stirring[2] | 2 hours[4] | Short reaction time[3] |

| Reported Yield | 94.7% (with Pt/V/C catalyst)[3] | ~50% (total yield over several steps)[4] | High yield, suitable for industrial production[3] |

| Purity | Not specified in the provided text, but the process aims for high purity. | >99%[4] | Not specified, but implied to be high. |

Experimental Protocols:

Method 1: Catalytic Hydrogenation

This protocol is based on a described industrial synthesis method.[2]

Materials:

-

4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine

-

tert-Butyl methyl ether

-

Pt/V/C catalyst (e.g., ~3% Pt and 0.6% V on carbon)[3]

-

Hydrogen gas

-

Nitrogen gas

Equipment:

-

1 L stainless steel autoclave with temperature-controlled jacket, stirrer, internal temperature sensor, and dip pipe.

Procedure:

-

Place 370 g of tert-butyl methyl ether into the autoclave under a nitrogen atmosphere.

-

Add 94.5 g (0.35 mol) of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine and dissolve it with stirring (200 min⁻¹).

-

Prepare a suspension of the catalyst and transfer it to the autoclave.

-

Seal the autoclave and increase the stirring rate to 600 min⁻¹.

-

Purge the autoclave four times with nitrogen.

-

Begin feeding hydrogen gas through the dip pipe at a constant flow rate (maximum pressure of 10 bar) while simultaneously starting a heating ramp (45 K/h) from 20°C to 65°C.

-

Monitor the reaction progress by observing the hydrogen uptake and the internal and jacket temperatures. The reaction is exothermic.

-

After the hydrogen uptake is complete (approximately 1.1 mol or 3 molar equivalents, which takes about 4 hours), continue stirring the reaction mixture for an additional 3 hours at 65°C.

-

Cool the reactor down to 20°C, release the hydrogen pressure, and purge the reactor four times with nitrogen.

-

Filter off the catalyst.

-

Wash the autoclave and the filter cake with 185 g of tert-butyl methyl ether.

-

Combine the organic phases and separate the water layer.

-

The resulting solution contains the desired product, this compound.

Method 2: Iron Powder Reduction

This method offers an alternative to catalytic hydrogenation.[4][5]

Materials:

-

4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

-

Iron powder

-

Organic solvent (e.g., a 2:1 mixture of glacial acetic acid and methanol)[4]

-

Dichloromethane

-

Water

-

Crystallizing solvent (e.g., petroleum ether)[4]

Procedure:

-

Add iron powder to the organic solvent in a reaction vessel. The mass ratio of iron powder to the starting material should be approximately 1:1.6-1.7.[4]

-

Heat the mixture to 60-65°C.

-

Add the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in batches.

-

Maintain the reaction at 60-65°C for 2 hours.

-

After the reaction is complete, filter the mixture and evaporate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in dichloromethane and water.

-

Separate the organic layer and evaporate it to dryness under reduced pressure to obtain an oily product.

-

Add a crystallizing solvent, such as petroleum ether, to induce crystallization of the final product.

Method 3: Sodium Dithionite Reduction

This method is highlighted as being simple, high-yielding, and suitable for industrial production due to the use of inexpensive and readily available reagents.[3]

Materials:

-

4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (referred to as compound 11 in the patent)

-

Sodium dithionite

-

Water

-

Organic solvent (e.g., tetrahydrofuran, N,N-dimethylformamide, methanol, or ethanol)[3]

Procedure:

-

Prepare a mixed solvent of water and an organic solvent. A preferred volume ratio of water to organic solvent is between 1:1 and 10:1.[3]

-

Dissolve the 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in the mixed solvent.

-

Add sodium dithionite to the solution.

-

Allow the reaction to proceed under mild conditions. The reaction time is reported to be short.[3]

-

Upon completion of the reaction, the desired product, this compound, can be isolated from the reaction mixture. Further purification may be performed if necessary.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 2. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 4. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Synthesis of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: A Detailed Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, a key intermediate in the production of the antiplatelet drug Ticagrelor.[1][2][3] Detailed reaction mechanisms, experimental protocols, and quantitative data are presented to facilitate its application in research and development settings.

Introduction

This compound is a substituted pyrimidine derivative essential for the synthesis of Ticagrelor and other reversible P2Y12 receptor antagonists.[1][3] Its molecular structure, featuring a pyrimidine core with two chlorine atoms, a propylthio group, and an amine group, provides reactive sites for the construction of more complex molecules.[2] The synthesis of this intermediate is a critical step that requires careful control of reaction conditions to ensure high purity and yield.[2]

Reaction Mechanisms and Synthesis Routes

Several synthetic pathways for this compound have been reported, primarily starting from substituted pyrimidine precursors. The most common strategies involve the introduction of the propylthio group, followed by chlorination and the formation of the amine group at the 5-position, typically through the reduction of a nitro group.

One prevalent method begins with 4,6-dihydroxy-2-mercaptopyrimidine.[4][5] This route involves S-alkylation with a propyl halide, followed by nitration, chlorination, and subsequent reduction of the nitro group.

Another approach utilizes 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine as a direct precursor, which is then reduced to the desired amine.[1][6] Alternative methods have also been explored to improve yield, reduce cost, and enhance safety for industrial-scale production.[5][7]

Visualizing the Synthesis

The following diagram illustrates a common synthetic pathway for this compound.

Figure 1. A common synthetic route for this compound.

Experimental Protocols

Below are detailed experimental protocols for key steps in the synthesis of this compound.

Protocol 1: Synthesis of 4,6-dihydroxy-2-(propylthio)pyrimidine[4]

-

To a suitable reaction vessel, add 4,6-dihydroxy-2-mercaptopyrimidine and water.

-

Add a 10% solution of sodium hydroxide (NaOH) and bromopropane in methanol at a temperature of 20-30°C.

-

Raise the temperature to 30-40°C and maintain for 11-13 hours.

-

After cooling to room temperature, adjust the pH of the mixture to 2-3 with a suitable acid.

-

Stir the mixture, filter the resulting solid, and dry to obtain 4,6-dihydroxy-2-propylthiopyrimidine.

Protocol 2: Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

Note: This protocol is a general representation based on common chlorination procedures for similar substrates.

-

In a reaction vessel under an inert atmosphere, suspend 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine in phosphorus oxychloride (POCl₃).

-

Optionally, a catalytic amount of a tertiary amine such as N,N-diisopropylethylamine can be added dropwise under an ice bath.[8]

-

Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC or HPLC.[8]

-

Once the starting material is consumed (typically 3.5-4 hours), cool the reaction mixture.[8]

-

Carefully quench the reaction by pouring the mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of this compound via Reduction

Method A: Catalytic Hydrogenation [1][3]

-

In a stainless steel autoclave, dissolve 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (94.5 g, 0.35 mol) in tert-Butyl methyl ether (370 g) under a nitrogen atmosphere.[1]

-

Add a suitable catalyst, such as a suspension of a platinum-vanadium catalyst on carbon (Pt/V/C).[8]

-

Seal the autoclave, purge with nitrogen, and then introduce hydrogen gas up to a pressure of 10 bar.[1]

-

Heat the reaction mixture to 65°C while stirring vigorously (e.g., 600 min⁻¹).[1]

-

Monitor the reaction by hydrogen uptake. After the theoretical amount of hydrogen is consumed (approximately 4 hours), continue stirring for an additional 3 hours at 65°C.[1]

-

Cool the reactor to 20°C, release the hydrogen pressure, and purge with nitrogen.[1]

-

Filter off the catalyst and wash the filter cake with tert-Butyl methyl ether.[1]

-

Combine the organic phases, separate any aqueous layer, and analyze the product mixture. This method often results in a quantitative conversion.[1]

Method B: Reduction with Sodium Dithionite [8]

-

In a mixed solvent system of water and an organic solvent (e.g., tetrahydrofuran), dissolve the starting nitro compound.[8]

-

Add sodium dithionite to the solution.

-

The reaction proceeds under mild conditions, and the reaction time is typically short.[8]

-

Upon completion, the product can be isolated through standard work-up procedures. This method is noted for its high yield and suitability for industrial production.[8]

Method C: Reduction with Iron Powder [8]

-

In a mixture of acetic acid and methanol, suspend 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.[9]

-

Add iron powder portion-wise while monitoring the internal temperature.

-

Stir the reaction at room temperature for approximately 2 hours.[9]

-

After the reaction is complete, filter off the iron salts and concentrate the filtrate.

-

The crude product can then be purified. While effective, this method can present challenges in work-up due to the formation of iron sludge.[5]

Quantitative Data Summary

The following table summarizes reported yields for key reaction steps in the synthesis of this compound.

| Reaction Step | Reagents/Catalyst | Solvent(s) | Yield | Reference |

| Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Pt/V/C, H₂ | tert-Butyl methyl ether | 94.7% | [8] |

| Four-step synthesis from this compound to Ticagrelor | - | - | 54.6% | [8] |

Conclusion

The synthesis of this compound is a well-documented process with multiple viable routes. The choice of a particular synthetic pathway will depend on factors such as scale, cost of reagents, safety considerations, and desired purity of the final product. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity on a consistent basis.

References

- 1. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 4. 4,6-Dichloro-2-(Propylthio)Pyrimidine-5-Amine For Ticagrelor CAS 145783-15-9 China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 5. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 9. orbi.uliege.be [orbi.uliege.be]

Application Notes and Protocols: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine as a critical intermediate in pharmaceutical research and development. This document includes its primary application, relevant chemical data, detailed experimental protocols for its synthesis and subsequent use, and a visualization of the relevant biological pathway.

Application Overview

This compound is a key building block primarily utilized in the synthesis of the antiplatelet agent, Ticagrelor.[1][2][3] Ticagrelor is a reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[4][5] The structural features of this compound, including its reactive chloro groups and the strategically positioned amine, make it an ideal precursor for the construction of the triazolopyrimidine core of Ticagrelor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145783-15-9 | [3] |

| Molecular Formula | C₇H₉Cl₂N₃S | [3] |

| Molecular Weight | 238.14 g/mol | [3] |

| Appearance | White to off-white crystalline powder or light pink to dark brown liquid/semi-solid | [6] |

| Boiling Point | 334.1 ± 37.0 °C (Predicted) | [7] |

| Density | 1.44 g/cm³ | [7] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Keep in a dark place, sealed in dry, at room temperature. | [1] |

Experimental Protocols

The following sections detail common synthetic protocols for the preparation of this compound and its subsequent conversion to a key Ticagrelor intermediate.

Synthesis of this compound

There are multiple reported routes for the synthesis of this intermediate. One common method involves the reduction of a nitro-precursor.

Protocol 1: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

This protocol is adapted from various patented and literature methods.[7][8]

Materials:

-

4,6-dichloro-5-nitro-2-(propylthio)pyrimidine

-

Iron powder

-

Acetic acid

-

Methanol

-

Water

-

Ethyl acetate

-

Aqueous sodium bicarbonate solution

Equipment:

-

Reaction flask with overhead stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of methanol and acetic acid, add iron powder at room temperature.

-

Heat the mixture to 50°C.

-

Slowly add 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to the reaction mixture.

-

Stir the reaction at 50°C for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add water to extract the product.

-

Filter the mixture and distill the filtrate under reduced pressure at 40-50°C to obtain a residue.

-

Extract the residue with ethyl acetate.

-

Wash the ethyl acetate layer with aqueous sodium bicarbonate solution.

-

Concentrate the organic layer under reduced pressure to yield this compound.

Quantitative Data for Synthesis Protocol 1:

| Parameter | Value | Reference |

| Reactant Ratio (Iron powder : nitro-compound) | Varies, typically in excess | [7] |

| Reaction Temperature | 50°C | [7] |

| Reaction Time | 3 - 5 hours | [7] |

| Isolated Yield | 90 - 95% | [7] |

Synthesis of a Key Ticagrelor Intermediate

This protocol describes the reaction of this compound with a chiral amine to form a key intermediate in the synthesis of Ticagrelor.

Protocol 2: Condensation with a Chiral Aminocyclopentanol Derivative

This protocol is based on a reported synthesis of a Ticagrelor intermediate.[9]

Materials:

-

This compound

-

2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][10]dioxol-4-yl)oxy)ethanol

-

Triethylamine

-

Methanol

Equipment:

-

Reaction flask with a reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve this compound (1.0 g, 4.2 mmol) in methanol.

-

Add 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][4][10]dioxol-4-yl)oxy)ethanol (1.17 g, 5.4 mmol) to the solution.

-

Add triethylamine (0.6 mL, 4.2 mmol) to the reaction mixture.

-

Stir the reaction mixture and monitor its progress.

-

Upon completion, the resulting intermediate can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for Ticagrelor, highlighting the role of this compound.

Caption: Synthetic pathway of Ticagrelor.

P2Y12 Receptor Signaling Pathway

Ticagrelor, synthesized from this compound, exerts its antiplatelet effect by inhibiting the P2Y12 receptor signaling pathway.

Caption: Ticagrelor's mechanism of action.

References

- 1. Cas 145783-15-9,4,6-dichloro-2-propylthiopyrimidine-5-amine | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 4. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Application Note and Protocols for Purity Assessment of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Introduction

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is a critical intermediate in the synthesis of the antiplatelet drug Ticagrelor.[1][2][3][4][5] The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive purity assessment of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 145783-15-9 | [1][6] |

| Molecular Formula | C₇H₉Cl₂N₃S | [1][7][8] |

| Molecular Weight | 238.14 g/mol | [7][8] |

| Appearance | Light yellow to brown solid-liquid mixture or powder | [9][10] |

| Solubility | Soluble in Methanol | [1] |

Analytical Methods for Purity Assessment

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the robust purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reversed-phase method is typically suitable for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of known and unknown impurities, even at trace levels. It provides molecular weight information, which is crucial for structural elucidation of process-related impurities and degradation products. An LC-MS/MS method has been established for the detection of related impurities in Ticagrelor.[11]

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H NMR spectroscopy is invaluable for the structural confirmation of this compound and can be used for quantitative purity assessment without the need for a specific reference standard of the impurity. The ¹H NMR spectrum should be consistent with the expected structure.[10]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.

Table 2: HPLC-UV Method Parameters

| Parameter | Recommended Conditions |